

Allyl Heptanoate: A Technical Guide for Researchers

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Allyl Heptanoate: A Comprehensive Technical Overview for Scientific and Drug Development Applications

This technical guide provides an in-depth analysis of **allyl heptanoate**, a key ester with applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and metabolic pathways, offering valuable information for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Allyl heptanoate is an organic compound classified as an ester of heptanoic acid and allyl alcohol.[1]

- CAS Number: 142-19-8[2]
- IUPAC Name: prop-2-enyl heptanoate[3]
- Synonyms: Allyl enanthate, allyl heptoate, 2-propenyl heptanoate, heptanoic acid allyl ester[4][5]

Physicochemical Properties

Allyl heptanoate is a colorless to pale yellow liquid recognized for its strong, sweet, fruity aroma reminiscent of pineapple and banana. A comprehensive summary of its key physicochemical properties is presented in Table 1.



Table 1: Physicochemical Properties of Allyl Heptanoate

Property	Value	Reference(s)
Molecular Formula	C10H18O2	
Molecular Weight	170.25 g/mol	_
Density	0.885 g/mL at 25 °C	_
Boiling Point	210-212 °C at 760 mmHg	_
Melting Point	-66 °C	_
Flash Point	180 °F (82.2 °C)	_
Refractive Index	1.426-1.430 at 20 °C	_
Water Solubility	63 mg/L at 20 °C (Insoluble)	_
LogP	3.97	_

Synthesis of Allyl Heptanoate

The primary method for synthesizing **allyl heptanoate** is through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (heptanoic acid) with an alcohol (allyl alcohol).

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of **allyl heptanoate**. Researchers should adapt this procedure based on laboratory conditions and safety protocols.

Materials:

- Heptanoic acid
- Allyl alcohol (in excess)
- Concentrated sulfuric acid (H2SO4) or other acid catalyst (e.g., p-toluenesulfonic acid)



- Anhydrous sodium sulfate (Na₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium chloride solution (brine)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- · Round-bottom flask
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine heptanoic acid and an excess of allyl alcohol. The excess alcohol serves as both a reactant and a solvent, driving the equilibrium towards the product.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a
 heating mantle. The reaction is typically refluxed for several hours. The progress of the
 reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
- Washing:
 - Wash the organic layer with water to remove the excess allyl alcohol and sulfuric acid.



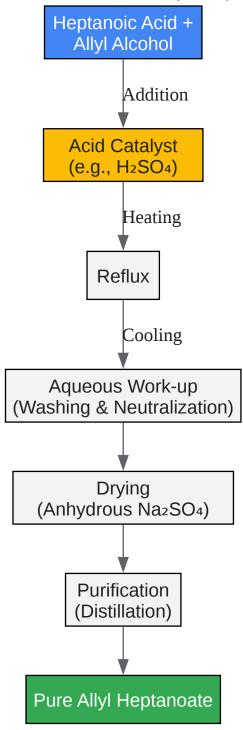
- Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
- Wash with brine to remove any remaining water-soluble impurities.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
- Purification: Filter to remove the drying agent. The crude allyl heptanoate can be purified by distillation under reduced pressure. The pure product is collected at its boiling point of 210-212 °C.

Visualization of Key Pathways Synthesis Workflow

The synthesis of **allyl heptanoate** via Fischer esterification can be visualized as a straightforward workflow, from reactants to the final purified product.



Synthesis Workflow of Allyl Heptanoate



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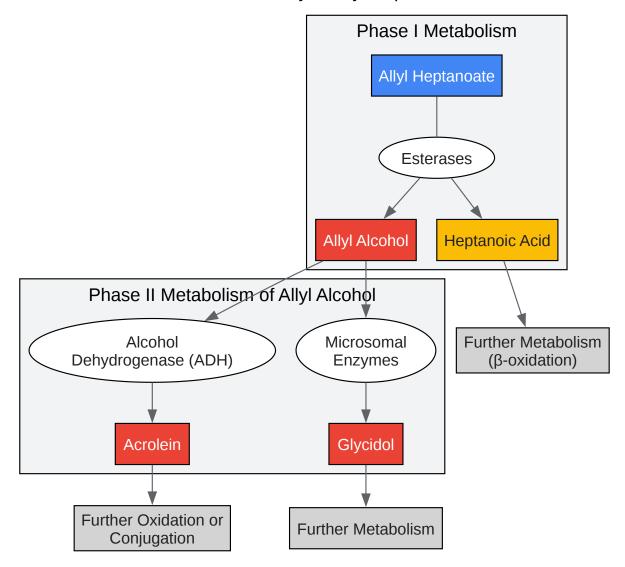
Synthesis Workflow of Allyl Heptanoate

Metabolic Pathway



From a toxicological and drug development perspective, understanding the metabolic fate of **allyl heptanoate** is crucial. In biological systems, it undergoes hydrolysis, followed by the metabolism of its constituent parts.

Metabolic Pathway of Allyl Heptanoate



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Metabolic Pathway of Allyl Heptanoate



Applications in Research and Development

Allyl heptanoate serves as a valuable building block in organic synthesis. Its applications extend to the development of polymers and agrochemicals. For professionals in drug development, understanding the metabolism and potential toxicity of ester-containing compounds is critical, and allyl heptanoate can serve as a model compound for such studies. The hydrolysis of the ester bond and the subsequent metabolism of allyl alcohol to reactive intermediates like acrolein are of particular toxicological interest.

Safety and Handling

Allyl heptanoate is considered moderately toxic by ingestion and skin contact and is a human skin irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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